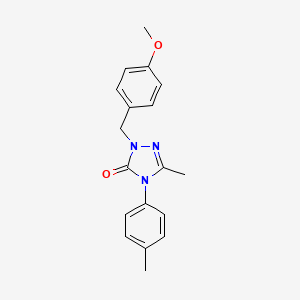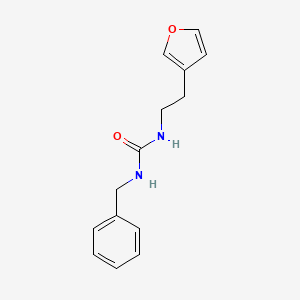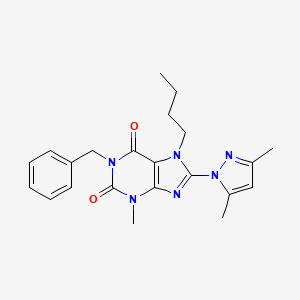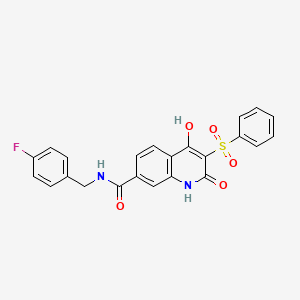![molecular formula C24H27ClN4O2S B2481607 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 443348-24-1](/img/no-structure.png)
3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. A common approach includes the reaction of chloromethyl-quinazolinones with piperazine in the presence of a base, leading to the formation of piperazin-1-yl quinazolinones. These reactions can be further modified by sulfonylation or alkylation to introduce specific functional groups, such as sulfanyl or chlorophenyl groups, into the molecule (Acharyulu et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by NMR, IR, LC-MS, and sometimes crystallography. These techniques confirm the presence of the quinazolin-4-one core, substituted piperazine rings, and additional functional groups. Structural analyses are crucial for understanding the interaction of these compounds with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, alkylation, and sulfonation, to generate diverse compounds with potentially unique biological activities. The presence of a piperazine ring provides nucleophilic sites for further functionalization, while the sulfanyl and chlorophenyl groups contribute to the compound's reactivity and physicochemical properties (Babu et al., 2015).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as a chemical entity for research or therapeutic use. The introduction of specific groups like sulfanyl or chlorophenyl can significantly alter these properties, affecting the compound's behavior in biological systems (Gescher et al., 1977).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are key to understanding the interactions of quinazoline derivatives with various biomolecules. These properties are determined by the functional groups present in the molecule and their arrangement within the quinazolin-4-one framework. Research into these aspects provides insights into the potential biological activities and mechanisms of action of these compounds (Cao et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound, featuring a 2-amino-3H-quinazolin-4-one scaffold, is part of a series of molecules with significant physiological and pharmaceutical relevance. A derivative of this compound series, 6-amino-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, is synthesized by hydrogenation of its nitro derivative, primarily used as a key building block for potent antagonists of the fibrinogen receptor. The synthesis process involves a sequential process, C-N cross-coupling, and intramolecular amidation, using 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine as key components. The method shows potential for designing various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).
Pharmacological Applications
- Quinazoline derivatives containing piperazine analogs, synthesized via substitution reactions, exhibit potent antiproliferative activities against various cell lines. Specifically, a derivative named C9 has shown remarkable biological activity against A549 and PC-3 cells, almost equivalent to the control gefitinib, indicating its potential as an antitumor agent (Li et al., 2020).
- Some quinazoline derivatives exhibit significant antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, indicating their potential as antimicrobial agents (Kale & Durgade, 2017).
- A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety have been synthesized and shown noteworthy antimicrobial activity, suggesting their potential as a novel class of antimicrobial agents (Patel et al., 2012).
Quality Control and Synthesis Optimization
- A quality control method has been developed for a leader compound among derivatives of triazoloquinazolinones, which shows promise as an antimalarial agent. The quality control includes various indicators such as solubility, identification using infrared and ultraviolet spectroscopy, related impurities, and assay by potentiometric titration, ensuring the integrity and effectiveness of the compound for further in-depth studies (Danylchenko et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol, have been found to interact with the estrogen receptor beta .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Compounds with similar structures have been found to interact with the 5-hydroxytryptamine receptor 2a . This interaction could potentially affect serotonin signaling pathways, which play crucial roles in mood regulation, sleep, and cognition .
Pharmacokinetics
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain compounds need to be stored in dark places and under an inert atmosphere to maintain their stability .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-4(3H)-quinazolinone with 3-bromo-1-hexanethiol, followed by the reaction of the resulting intermediate with 4-(3-chlorophenyl)piperazine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4(3H)-quinazolinone", "3-bromo-1-hexanethiol", "4-(3-chlorophenyl)piperazine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4(3H)-quinazolinone with 3-bromo-1-hexanethiol in the presence of a base such as potassium carbonate to form the intermediate 3-(6-hexylsulfanyl-2-quinazolinyl)thiopropanoic acid.", "Step 2: Reaction of the intermediate with 4-(3-chlorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylthio-1H-quinazolin-4-one.", "Step 3: Oxidation of the intermediate with an oxidizing agent such as m-chloroperbenzoic acid (MCPBA) to form the final product '3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
Número CAS |
443348-24-1 |
Fórmula molecular |
C24H27ClN4O2S |
Peso molecular |
471.02 |
Nombre IUPAC |
3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H27ClN4O2S/c25-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)26-24(29)32/h3-4,6-10,17H,1-2,5,11-16H2,(H,26,32) |
Clave InChI |
PFUUSXBRNLFTMT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)


![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)
![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)


